1-Benzyl-5-bromo-1H-benzo[d][1,2,3]triazole
Overview
Description
1-Benzyl-5-bromo-1H-benzo[d][1,2,3]triazole is a heterocyclic compound with the molecular formula C13H10BrN3. This compound is part of the triazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of a bromine atom and a benzyl group in its structure makes it a unique and valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-5-bromo-1H-benzo[d][1,2,3]triazole can be synthesized through several methods. One common approach involves the bromination of 1-benzyl-1H-benzo[d][1,2,3]triazole using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can enhance the production rate and yield of the compound, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-5-bromo-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Substituted Triazoles: Products with various functional groups replacing the bromine atom.
Oxidized or Reduced Derivatives: Compounds with altered oxidation states or reduced bromine content.
Scientific Research Applications
1-Benzyl-5-bromo-1H-benzo[d][1,2,3]triazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-benzyl-5-bromo-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets and pathways. The bromine atom and triazole ring can form strong interactions with enzymes and receptors, potentially inhibiting their activity. This compound can also participate in redox reactions, altering the cellular redox state and affecting various biochemical pathways .
Comparison with Similar Compounds
1-Benzyl-1H-benzo[d][1,2,3]triazole: Lacks the bromine atom, making it less reactive in substitution reactions.
5-Bromo-1H-benzo[d][1,2,3]triazole: Lacks the benzyl group, affecting its solubility and reactivity.
1-Benzyl-5-chloro-1H-benzo[d][1,2,3]triazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Uniqueness: 1-Benzyl-5-bromo-1H-benzo[d][1,2,3]triazole is unique due to the presence of both a bromine atom and a benzyl group, which enhance its reactivity and versatility in various chemical reactions. This combination makes it a valuable compound for research and industrial applications, offering a balance of stability and reactivity that is not found in its analogs .
Properties
IUPAC Name |
1-benzyl-5-bromobenzotriazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3/c14-11-6-7-13-12(8-11)15-16-17(13)9-10-4-2-1-3-5-10/h1-8H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXNBMLKKSZQBFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)N=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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